2-(2-Chloro-4-nitrophenoxy)naphthalene

Description

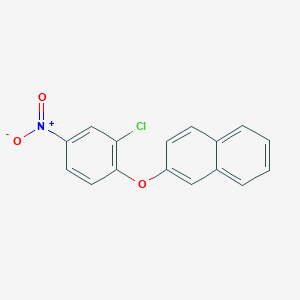

2-(2-Chloro-4-nitrophenoxy)naphthalene is a substituted naphthalene derivative featuring a phenoxy group with chlorine and nitro substituents at the 2- and 4-positions, respectively. Its molecular formula is C₁₆H₁₀ClNO₃, with a molar mass of 299.71 g/mol. The compound’s structure combines a naphthalene backbone with a substituted phenoxy moiety, which confers unique electronic and steric properties. Such derivatives are often explored for applications in organic synthesis, agrochemicals, and materials science due to their aromaticity and functional group reactivity .

Properties

CAS No. |

71311-86-9 |

|---|---|

Molecular Formula |

C16H10ClNO3 |

Molecular Weight |

299.71 g/mol |

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)naphthalene |

InChI |

InChI=1S/C16H10ClNO3/c17-15-10-13(18(19)20)6-8-16(15)21-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |

InChI Key |

BMEOWIYZVCFBIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of naphthalene compounds, including 2-(2-Chloro-4-nitrophenoxy)naphthalene, exhibit significant antimicrobial properties. For example, studies have shown that certain naphthalene derivatives possess activity against Mycobacterium avium subsp. paratuberculosis, demonstrating effectiveness that surpasses traditional antibiotics such as rifampicin and ciprofloxacin .

Table 1: Antimicrobial Activity of Naphthalene Derivatives

Anticancer Properties

Naphthalene derivatives have also been investigated for their anticancer properties. For instance, a study on naphthalene-chalcone hybrids revealed promising results against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound demonstrated significant cytotoxic effects, with IC50 values indicating its potential as an anticancer agent .

Table 2: Anticancer Activity of Naphthalene Derivatives

Pesticide Development

The compound's structural characteristics make it a candidate for developing new pesticides. Its effectiveness against certain pests and pathogens can be harnessed to create environmentally friendly agricultural solutions. Research into the environmental impact of naphthalene derivatives suggests that they can be designed to degrade more efficiently than traditional pesticides .

Dyes and Pigments

Due to its chemical structure, this compound can serve as a building block for synthesizing dyes and pigments. The compound's ability to undergo various chemical reactions allows for the development of vibrant colors used in textiles and plastics, enhancing the aesthetic appeal and functionality of materials .

Table 3: Potential Applications in Materials Science

| Application | Description |

|---|---|

| Dyes | Used as a precursor for synthetic dyes |

| Plastics | Enhances color stability in polymers |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the efficacy of this compound was tested against clinical isolates of Salmonella typhi and Bacillus subtilis. The compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anticancer Activity Assessment

A comprehensive study was conducted to evaluate the anticancer properties of this compound on various cancer cell lines over a period of 48 hours. The results indicated a dose-dependent response with notable apoptosis observed in treated cells, highlighting the compound's potential role in cancer therapeutics.

Comparison with Similar Compounds

1-Chloro-4-(2-nitrophenoxy)naphthalene

- Molecular Formula: C₁₆H₁₀ClNO₃

- Key Differences: The absence of a chlorine atom at the phenoxy ring’s 2-position reduces steric hindrance and alters electronic effects compared to the target compound. This structural isomer may exhibit distinct reactivity in electrophilic substitution reactions .

1-Chloro-4-(2-chloro-6-methyl-4-nitrophenoxy)naphthalene

- Molecular Formula: C₁₇H₁₁Cl₂NO₃

- Substituents: 2-Cl, 4-NO₂, 6-CH₃.

- The dual chlorine substituents may also amplify toxicity profiles .

Functional Group Variations

2-(2-Chloro-4-nitrophenoxy)propanoic Acid

2-((2-Chloro-4-nitrophenoxy)methyl)thiazole

- Molecular Formula : C₁₀H₇ClN₂O₃S

- Substituents : Thiazole ring.

- Key Differences : The heterocyclic thiazole moiety may confer biological activity, such as antimicrobial or kinase-inhibiting properties. The sulfur atom enhances polarizability, affecting binding interactions .

Backbone Modifications

Naphthalene, 2-butoxy-6-(4-nitrophenyl)

2-Chloro-4-nitrophenol

- Molecular Formula: C₆H₄ClNO₃

- Substituents: Parent phenol of the target compound’s phenoxy group.

- Key Differences : The absence of the naphthalene backbone reduces aromatic stacking interactions. It is more water-soluble (logP ~2.5) and serves as a precursor in dye synthesis .

Comparative Data Table

Research Findings and Implications

- Electronic Effects : The nitro group’s para-position (relative to chlorine) in the target compound enhances electron-withdrawing effects, stabilizing negative charges in intermediates. This contrasts with ortho-nitro derivatives, which may exhibit steric clashes .

- Toxicity : Substituted naphthalenes are associated with hepatic and respiratory effects in mammals (e.g., 2-methylnaphthalene induces lung toxicity in rodents ). Chlorine and nitro groups likely amplify these effects due to increased oxidative stress.

- Applications : Thiazole derivatives (e.g., ) are explored in drug discovery, while carboxylic acid variants () serve as agrochemical precursors. The target compound’s balance of lipophilicity and reactivity makes it a candidate for functional materials .

Preparation Methods

Method A: Base-Mediated Nucleophilic Aromatic Substitution

This method, reported in peer-reviewed literature, achieves moderate yields (57%) with reproducible conditions.

Reagents and Conditions :

| Component | Quantity/Parameter | Role |

|---|---|---|

| 2-Chloro-4-nitrophenol | 4 mmol | Electrophilic precursor |

| 2-Naphthol | 6 mmol (1.5 equiv) | Nucleophile |

| Cs₂CO₃ | 12 mmol (3 equiv) | Base (deprotonates naphthol) |

| Toluene | Solvent | High-boiling solvent (110°C) |

| Temperature | 100°C | Optimized for SNAr kinetics |

| Time | 24–36 hours | Reaction completion |

Procedure :

-

Activation : 2-Chloro-4-nitrophenol is synthesized via chlorination of 4-nitrophenol using N-chloro-N-(phenylsulfonyl)benzene sulfonamide in acetonitrile (99.6% yield).

-

Coupling : The activated chloride reacts with 2-naphthol in toluene under Cs₂CO₃ catalysis.

-

Workup : Solvent evaporation, ethyl acetate extraction, and column chromatography (5% EtOAc/hexane) yield the product.

Key Mechanistic Insights

The nitro group at the para position to chlorine polarizes the C–Cl bond, lowering the activation energy for nucleophilic substitution. Cs₂CO₃ deprotonates 2-naphthol, generating a stronger nucleophile (naphthoxide ion).

Optimization and Reaction Parameters

Critical Variables

| Parameter | Impact on Reaction | Optimal Range |

|---|---|---|

| Base Strength | Higher basicity accelerates deprotonation | Cs₂CO₃ (pKa ~10.3) |

| Temperature | Balances reaction rate vs. decomposition risk | 90–110°C |

| Solvent | Toluene’s high boiling point stabilizes conditions | Toluene (110°C) |

Characterization and Spectroscopic Data

UV-Vis Spectroscopy

λ<sub>max</sub> : ~250–350 nm (π→π* transitions in naphthalene and nitro systems).

Q & A

Q. What spectroscopic techniques are most effective for characterizing 2-(2-Chloro-4-nitrophenoxy)naphthalene, and what key spectral signatures should researchers prioritize?

Methodological Answer: Use FT-IR to identify functional groups (C-O-C stretch at 1250–1150 cm⁻¹; nitro group at 1520–1350 cm⁻¹). Employ ¹H/¹³C NMR to resolve aromatic proton splitting patterns (δ 7.0–8.5 ppm) and nitrophenoxy carbon signals (δ 145–155 ppm). Validate molecular weight via high-resolution mass spectrometry (HRMS). UV-Vis analysis (λmax 280–320 nm) confirms π-π* transitions. Cross-reference with NIST spectral databases for accuracy .

Q. What are the critical storage considerations for this compound to maintain chemical stability during long-term research use?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with HPLC purity checks. Avoid aqueous environments to prevent hydrolysis of the nitrophenoxy group. Document degradation products using LC-MS .

Q. What environmental fate parameters should be prioritized when assessing the ecological impact of this compound in aquatic systems?

Methodological Answer: Determine octanol-water partition coefficients (log Kow) via the shake-flask method. Measure hydrolysis half-lives at pH 4–9 and photodegradation rates under simulated sunlight. Use OECD 301B biodegradability tests. Quantify bioaccumulation potential in Daphnia magna via 48-hour exposure studies with GC-MS .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity and stability of this compound in different solvent environments?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron distribution and identify reactive sites. Incorporate solvent effects via polarizable continuum models (PCM). Compare HOMO-LUMO gaps in polar (e.g., water) vs. non-polar solvents (e.g., hexane). Validate predictions experimentally using cyclic voltammetry and UV-Vis spectroscopy .

Q. When encountering contradictory toxicity data across studies, what systematic review framework should researchers employ to assess evidence quality?

Q. What in vitro models are appropriate for investigating the hepatic metabolism of this compound, and how should researchers validate metabolite identification?

Methodological Answer: Use primary human hepatocytes or HepaRG cells in 3D spheroid cultures. Expose to sub-cytotoxic concentrations (determined via MTT assay) for 48–72 hours. Analyze supernatants with LC-MS/MS in positive/negative ion modes. Compare metabolite fragmentation patterns to synthetic standards (e.g., nitro-reduction products). Confirm CYP450 involvement using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.